DOPE-TLR7a -

DOPE-TLR7a

Catalog Number: EVT-10986856
CAS Number:
Molecular Formula: C57H93N6O12P
Molecular Weight: 1085.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under immunostimulatory agents and is primarily sourced from synthetic processes that involve lipid conjugation techniques. The TLR7 agonist used in this compound is designed to mimic viral RNA, thus triggering an immune response through the activation of dendritic cells and other immune cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of DOPE-TLR7a involves several key steps:

  1. Conjugation: The TLR7 agonist is chemically modified to introduce a carboxyl group, allowing it to react with the amino group of DOPE through an amide bond formation. This process typically employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the reaction.
  2. Purification: After synthesis, the product undergoes purification using methods such as high-performance liquid chromatography (HPLC) to ensure that unreacted materials and by-products are removed, yielding a high-purity conjugate.
  3. Characterization: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and integrity of the synthesized DOPE-TLR7a.
Molecular Structure Analysis

Structure and Data

DOPE-TLR7a consists of a lipid tail derived from dioleoylphosphatidylethanolamine linked to a TLR7 agonist molecule. The molecular structure can be represented as follows:

  • Lipid portion: Dioleoylphosphatidylethanolamine contributes to the hydrophobic character, facilitating membrane interactions.
  • Agonist portion: The TLR7 agonist component is characterized by its ability to mimic nucleic acids, which is crucial for activating TLR7.

The molecular weight of DOPE-TLR7a varies depending on the specific TLR7 agonist used but typically falls within a range that supports cellular uptake and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in forming DOPE-TLR7a is an amide bond formation between the carboxyl group of the TLR7 agonist and the amino group of DOPE. This reaction can be depicted as follows:

DOPE NH2+TLR7a COOHDOPE TLR7a+H2O\text{DOPE NH}_2+\text{TLR7a COOH}\rightarrow \text{DOPE TLR7a}+\text{H}_2\text{O}

This reaction is facilitated by coupling agents that activate the carboxyl group, enhancing its reactivity towards nucleophiles such as amines.

Mechanism of Action

Process and Data

DOPE-TLR7a functions by activating Toll-like receptor 7, which is predominantly expressed in dendritic cells and other immune cells. Upon binding with its ligand, DOPE-TLR7a triggers a cascade of intracellular signaling pathways leading to:

  1. Cytokine Production: Enhanced secretion of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha.
  2. Dendritic Cell Activation: Increased maturation and antigen-presenting capabilities of dendritic cells.
  3. Adaptive Immunity Induction: Promotion of T-helper cell responses, leading to robust adaptive immunity against tumors or pathogens.

Data from studies indicate that formulations including DOPE-TLR7a exhibit significantly improved immune responses compared to free TLR7 agonists alone.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: DOPE-TLR7a shows amphiphilic properties due to its lipid component, allowing it to self-assemble into micelles or liposomes in aqueous environments.
  • Stability: The conjugate demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Particle Size: When formulated into nanoparticles or liposomes, particle size typically ranges from 100 nm to 200 nm, optimizing cellular uptake.

These properties enhance its potential for use in drug delivery systems aimed at targeted immunotherapy.

Applications

Scientific Uses

DOPE-TLR7a has several promising applications in scientific research and therapeutic contexts:

  1. Cancer Immunotherapy: It is being investigated for its potential to enhance anti-tumor immunity when used in combination with checkpoint inhibitors.
  2. Vaccine Development: The compound serves as an adjuvant in vaccine formulations, improving immune responses against specific antigens.
  3. Infectious Disease Treatment: Its ability to activate innate immunity makes it suitable for developing therapies against viral infections.
Introduction: TLR7 Targeting in Immunomodulation

Rationale for Endosomal Toll-Like Receptor 7 Targeting in Adaptive Immunity

Endosomal localization is not incidental but functionally imperative for Toll-Like Receptor 7 activity. Upon ligand engagement within acidic endolysosomal compartments, Toll-Like Receptor 7 initiates a well-defined signaling cascade mediated by the adaptor protein myeloid differentiation primary response protein 88. This cascade culminates in nuclear factor kappa B and interferon regulatory factor 7 activation, driving the transcription of proinflammatory cytokines (tumor necrosis factor alpha, interleukin 6, interleukin 12) and type I interferons (interferon alpha, interferon beta). Critically, this activation state transforms dendritic cells into potent orchestrators of adaptive immunity:

  • Dendritic Cell Maturation: Toll-Like Receptor 7 signaling upregulates surface major histocompatibility complex class II molecules and costimulatory markers (cluster of differentiation 40, cluster of differentiation 80, cluster of differentiation 86), essential for efficient antigen presentation to naïve T cells [3] [10].
  • T Helper 1 Polarization: The cytokine milieu induced by Toll-Like Receptor 7, particularly interleukin 12 and interferon alpha, promotes robust T helper 1 cell differentiation, characterized by interferon gamma production. T helper 1 responses are crucial for effective cell-mediated immunity against intracellular pathogens and malignant cells [3] [5].
  • Cytotoxic T Lymphocyte Priming: Type I interferons directly enhance cluster of differentiation 8 positive cytotoxic T lymphocyte cross-priming and expansion, critical for eliminating infected or transformed target cells [3] [10].
  • Humoral Immunity Enhancement: Toll-Like Receptor 7 activation on B cells and follicular dendritic cells supports germinal center formation, isotype switching, and the generation of high-affinity antibodies and long-lived plasma cells [5].

Consequently, precise targeting of agonists to endosomal Toll-Like Receptor 7 receptors on antigen-presenting cells represents a potent strategy for co-opting innate immunity to initiate and sustain durable, antigen-specific adaptive immune responses.

Molecular Limitations of Unconjugated Toll-Like Receptor 7 Agonists

Despite their potent immunostimulatory potential in vitro, unconjugated small-molecule Toll-Like Receptor 7 agonists (e.g., imiquimod, resiquimod) face substantial delivery challenges in vivo that severely limit their therapeutic utility and safety profile:

  • Systemic Dissemination and Off-Target Activation: Following parenteral administration, unconjugated agonists rapidly distribute systemically. This leads to unintended activation of Toll-Like Receptor 7 on non-antigen-presenting cells (e.g., endothelial cells, epithelial cells, platelets) and distant immune cell populations. The consequence is widespread, uncontrolled cytokine release (cytokine storm), manifesting as systemic inflammation, fever, and potential organ toxicity [1] [7].
  • Rapid Clearance and Short Half-life: Unconjugated small molecules typically exhibit short plasma half-lives due to renal clearance, enzymatic degradation, or rapid uptake by non-target organs like the liver and spleen. This necessitates high or frequent dosing to achieve therapeutic immune activation, further exacerbating systemic toxicity risks [1] [7] [9].
  • Inefficient Cellular Uptake and Endosomal Delivery: Achieving therapeutic efficacy requires agonists to reach endosomal compartments efficiently. Unconjugated agonists rely on passive diffusion or fluid-phase pinocytosis, processes often inefficient for sufficient endosomal accumulation. This results in suboptimal receptor engagement and weak immune activation at tolerated doses [1] [7].
  • Lack of Co-Delivery with Antigen: Effective adaptive immunity requires simultaneous presentation of antigen and adjuvant signals by the same antigen-presenting cell. Unconjugated agonists and antigens often drain independently to lymph nodes or are captured by different cells, failing to provide the coordinated signal necessary for robust, antigen-specific T-cell priming. This leads to weak or non-specific immune responses [1] [5] [9].

Table 1: Critical Limitations of Unconjugated Toll-Like Receptor 7 Agonists and Their Consequences

Molecular LimitationDirect ConsequenceTherapeutic Impact
Systemic DisseminationOff-target cell activation; Cytokine release syndromeDose-limiting toxicity; Narrow therapeutic window
Rapid ClearanceShort duration of immune stimulationRequires high/frequent dosing; Suboptimal efficacy
Poor Cellular/Endosomal DeliveryLow receptor engagement efficiencyWeak dendritic cell activation; Poor adjuvant activity
Spatial Discordance with AntigenLack of coordinated signal delivery to same cellInefficient T-cell priming; Weak antigen-specific immunity

Conjugate Approaches for Spatial Control of Immunostimulation

To overcome the inherent limitations of free agonists, conjugate strategies physically link Toll-Like Receptor 7 agonists to carrier molecules or structures designed to control their biodistribution, cellular uptake, intracellular trafficking, and co-localization with antigens. The primary objectives are:

  • Confinement of Stimulation: Localize agonist delivery to target tissues (e.g., injection site, tumor microenvironment, lymph nodes) or specific cell types (e.g., dendritic cells, macrophages) to minimize systemic exposure and off-target effects.
  • Enhanced Endosomal Delivery: Exploit carrier properties to promote efficient cellular internalization via endocytic pathways, ensuring deliberate delivery of the agonist to its endosomal site of action.
  • Sustained Release: Utilize carrier degradation kinetics or binding properties to provide prolonged agonist exposure within the target compartment, mimicking persistent immune stimulation often seen with live pathogens.
  • Co-Delivery of Antigen and Adjuvant: Physically couple or co-encapsulate the agonist with the target antigen(s) within the same particle or molecule, ensuring they are internalized and processed by the same antigen-presenting cell. This is critical for generating potent, antigen-specific T-cell responses rather than non-specific inflammation [1] [5] [9].

Material platforms employed for conjugation include lipids (like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), polymers, inorganic nanoparticles (e.g., silica, gold, gadolinium oxide), and liposomes. The choice of carrier dictates key physicochemical properties (size, charge, surface functionality, degradation profile) that profoundly influence biological behavior:

  • Size: Nanoparticles sized 20-200 nanometers exhibit preferential drainage to lymph nodes via lymphatic vessels or enhanced permeability and retention effect-mediated accumulation in tumors, facilitating local immune activation [1] [9]. Sub-100 nanometer structures, like gadolinium oxide nanotubes (70-80 nanometers), demonstrate superior lymph node targeting and cellular uptake compared to larger aggregates or free molecules [1].
  • Surface Charge and Functionalization: Cationic surfaces often promote stronger interactions with negatively charged cell membranes, enhancing uptake. Surface modification with targeting ligands (e.g., antibodies, peptides, carbohydrates) can further direct carriers to specific receptors on dendritic cells or other antigen-presenting cells.
  • Degradation and Release Kinetics: Carriers designed for controlled degradation within the endosomal compartment (e.g., pH-sensitive linkers, hydrolyzable polymers) enable triggered release of the agonist directly at the receptor site. Gadolinium oxide nanotubes, for instance, show pH-sensitive degradation, releasing payloads slowly at physiological pH but rapidly in acidic endolysosomes, aligning agonist availability with Toll-Like Receptor 7 location [1].
  • Co-Loading Capacity: Nanoparticles offer high surface area and internal volume, enabling efficient co-loading of multiple components. This allows simultaneous delivery of Toll-Like Receptor 7 agonists, antigens, and potentially other immune modulators (e.g., additional adjuvants, checkpoint inhibitors) in a single, unified system. Studies demonstrate near 100% loading efficiency for ovalbumin and Toll-Like Receptor 7 agonists onto gadolinium oxide nanotubes [1]. Silica nanoshells achieve high-density surface conjugation of Toll-Like Receptor 7 agonists (>6,000 molecules per particle) [7].

Table 2: Characteristics and Advantages of Nanoparticle Conjugates for Toll-Like Receptor 7 Agonist Delivery

Carrier PropertyInfluence on Delivery/ActivityDemonstrated Advantage (Example)
Size (20-100 nm)Enhanced lymph node drainage; Efficient cellular uptakeGd2O3 nanotubes (70-80 nm): 3.1× higher cellular uptake by dendritic cells vs. free agonist [1]
pH-Sensitive DegradationTriggered agonist release in endolysosomesGd2O3 nanotubes: Slow release pH 7.4, rapid release pH 5.0; 2.6-6× higher payload retention at injection site [1]
High Payload CapacityDelivery of multiple immune components (Agonist + Antigen ± other)Silica nanoshells: >6000 TLR7a molecules/particle; Gd2O3 nanotubes: ~100% loading efficiency for OVA/TLR7a [1] [7]
Sustained LocalizationProlonged immune stimulation at target siteSilica-TLR7a (NS-TLR7a): >52% retained at intratumoral injection site at 72 hours vs. rapid clearance of free agonist [7]

The conjugation of Toll-Like Receptor 7 agonists to phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine represents a specific strategy within this broader paradigm. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine integrates into lipid-based delivery systems (liposomes, lipid nanoparticles) or functions within lipid conjugates. Its properties facilitate membrane fusion or integration, promoting integration into cellular membranes and efficient endosomal delivery of the linked agonist upon internalization. Furthermore, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-based systems readily co-encapsulate hydrophobic/hydrophilic antigens alongside the Toll-Like Receptor 7 agonist conjugate, ensuring the vital co-delivery necessary for antigen-specific immunity. This spatial control—achieved through confinement, enhanced uptake, targeted release, and co-delivery—is fundamental to transforming the potent but challenging immunobiology of Toll-Like Receptor 7 into safe and effective therapeutic interventions [1] [5] [7].

Properties

Product Name

DOPE-TLR7a

IUPAC Name

[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C57H93N6O12P

Molecular Weight

1085.4 g/mol

InChI

InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1

InChI Key

NFNAPLYFBJBKSH-QKLVPKOFSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.